

Spectroscopic Differentiation of Nicotinic Acid Isomers: A Technical Comparison Guide

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Compound of Interest

Compound Name: 6-(Thiophen-3-YL)nicotinic acid
CAS No.: 877674-90-3
Cat. No.: B1422161

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Executive Summary

In pharmaceutical development and analytical chemistry, distinguishing between the structural isomers of pyridine-carboxylic acid—Nicotinic acid (Vitamin B3), Picolinic acid, and Isonicotinic acid—is a critical quality control requirement. While they share the same molecular formula () and molecular weight (123.11 g/mol), their differing substitution patterns (2-, 3-, and 4-positions) result in distinct electronic environments. This guide provides a definitive spectroscopic comparison and a self-validating experimental protocol for their identification.

Chemical Identity & Physical Properties

Before advanced spectroscopy, fundamental physical properties provide the first line of differentiation. The position of the carboxylic acid group relative to the nitrogen atom drastically affects the crystal lattice energy and intermolecular forces.

Property	Picolinic Acid	Nicotinic Acid (Niacin)	Isonicotinic Acid
IUPAC Name	Pyridine-2-carboxylic acid	Pyridine-3-carboxylic acid	Pyridine-4-carboxylic acid
Substitution	Ortho (2-position)	Meta (3-position)	Para (4-position)
Melting Point	136–138 °C (Lowest)	236.6 °C	>300 °C (Sublimes)
Solubility (H ₂ O)	High (due to dipole)	Moderate	Low (High lattice energy)
pKa (COOH)	5.4 (Zwitterionic effect)	4.85	4.96

“

Analyst Insight: The melting point is a rapid diagnostic tool. Picolinic acid melts at a significantly lower temperature due to intramolecular hydrogen bonding (between N and COOH), which disrupts the stable intermolecular network seen in the other two isomers.

Spectroscopic Comparison Data

A. Nuclear Magnetic Resonance (¹H NMR)

Proton NMR is the gold standard for differentiating these isomers due to the distinct splitting patterns caused by symmetry (or lack thereof).

Solvent: DMSO-

(Reference: TMS

0.00 ppm)

Proton Environment	Picolinic Acid (2-COOH)	Nicotinic Acid (3-COOH)	Isonicotinic Acid (4-COOH)
Symmetry System	Asymmetric (ABCD)	Asymmetric (ABCD)	Symmetric (AA'BB')
H2 (Ortho to N)	N/A (Substituted)	~9.15 ppm (s)Distinctive Singlet-like	~8.7–8.8 ppm (d)Equivalent to H6
H3	~8.0 ppm (d)	N/A (Substituted)	~7.8 ppm (d) Equivalent to H5
H4	~7.9 ppm (t/m)	~8.3 ppm (dt)	N/A (Substituted)
H5	~7.6 ppm (m)	~7.6 ppm (dd)	~7.8 ppm (d)
H6 (Ortho to N)	~8.7 ppm (d)	~8.8 ppm (dd)	~8.7–8.8 ppm (d)

Key Diagnostic Signals:

- Isonicotinic Acid: The spectrum is the simplest, showing only two distinct signal sets (two doublets) due to the plane of symmetry through the N-C4 axis.
- Nicotinic Acid: Look for the highly deshielded singlet at >9.0 ppm (H2). This proton is flanked by the electron-withdrawing Nitrogen and Carboxyl group, shifting it furthest downfield.
- Picolinic Acid: Lacks the high-field singlet of Nicotinic and the symmetry of Isonicotinic. The spectrum is a complex set of multiplets.

B. Infrared Spectroscopy (FT-IR)

Vibrational spectroscopy highlights the "Ortho Effect" in Picolinic acid.

- Picolinic Acid: Exhibits a shift in the O-H and C=O stretching bands due to intramolecular hydrogen bonding (N...H-O). The C=O stretch often appears at a lower frequency (~1700-1710 cm^{-1}) compared to the others.
- Nicotinic/Isonicotinic: Form strong intermolecular hydrogen-bonded dimers. Broad O-H stretching (2500–3300 cm^{-1}) and C=O stretching typically around 1680–1700 cm^{-1} .

C. Mass Spectrometry (EI-MS)

While all three show a molecular ion

at m/z 123, fragmentation pathways differ slightly.

- Common Fragment: Loss of COOH/CO₂ ()
or
() to form the pyridinyl cation (m/z 78/79).
- Differentiation: The "Ortho Effect" in Picolinic acid facilitates the loss of CO₂ more readily than the meta/para isomers. The ratio of m/z 105 () to m/z 106 () can also vary based on the proximity of the carboxyl oxygen to the ring hydrogens.

Experimental Protocol: Self-Validating Identification Workflow

This protocol is designed to unambiguously identify an unknown sample suspected to be one of the three isomers.

Reagents & Equipment[4][10][11][12]

- Solvent: DMSO-
(99.8% D) or D₂O (with NaOD for solubility if needed).
- Instrument: 400 MHz NMR Spectrometer (minimum).
- Standard: Tetramethylsilane (TMS) or residual solvent peak reference.[1]

Step-by-Step Procedure

- Physical Screen (Pass/Fail):
 - Measure the melting point of the dry solid.

- Observation: If the sample melts below 150°C, it is Picolinic Acid. If it remains solid >250°C, it is likely Isonicotinic Acid.
- Validation: This serves as a preliminary filter but must be confirmed spectroscopically.
- Sample Preparation for NMR:
 - Dissolve 10-15 mg of sample in 0.6 mL DMSO-
.
 - Ensure complete dissolution; sonicate if necessary (Isonicotinic acid dissolves slowly).
- Data Acquisition:
 - Acquire a standard 1H spectrum (16 scans).
 - Process with 0.3 Hz line broadening.
- Logic-Based Analysis (The "Symmetry Test"):
 - Count the Signals:
 - Does the aromatic region contain exactly two signal sets (integrating 2:2)?

Isonicotinic Acid.[\[2\]](#)[\[3\]](#)[\[4\]](#)
 - Does it contain four distinct signal sets (integrating 1:1:1:1)?

Proceed to next step.
 - Identify the "Deshielded Singlet":
 - Is there a singlet (or fine doublet) > 9.0 ppm?

Nicotinic Acid (H2 proton).[\[5\]](#)
 - Are the signals clustered between 7.5–8.8 ppm without a peak >9.0 ppm?

Picolinic Acid.[\[2\]](#)[\[3\]](#)[\[4\]](#)

HPLC Purity Confirmation (Optional)

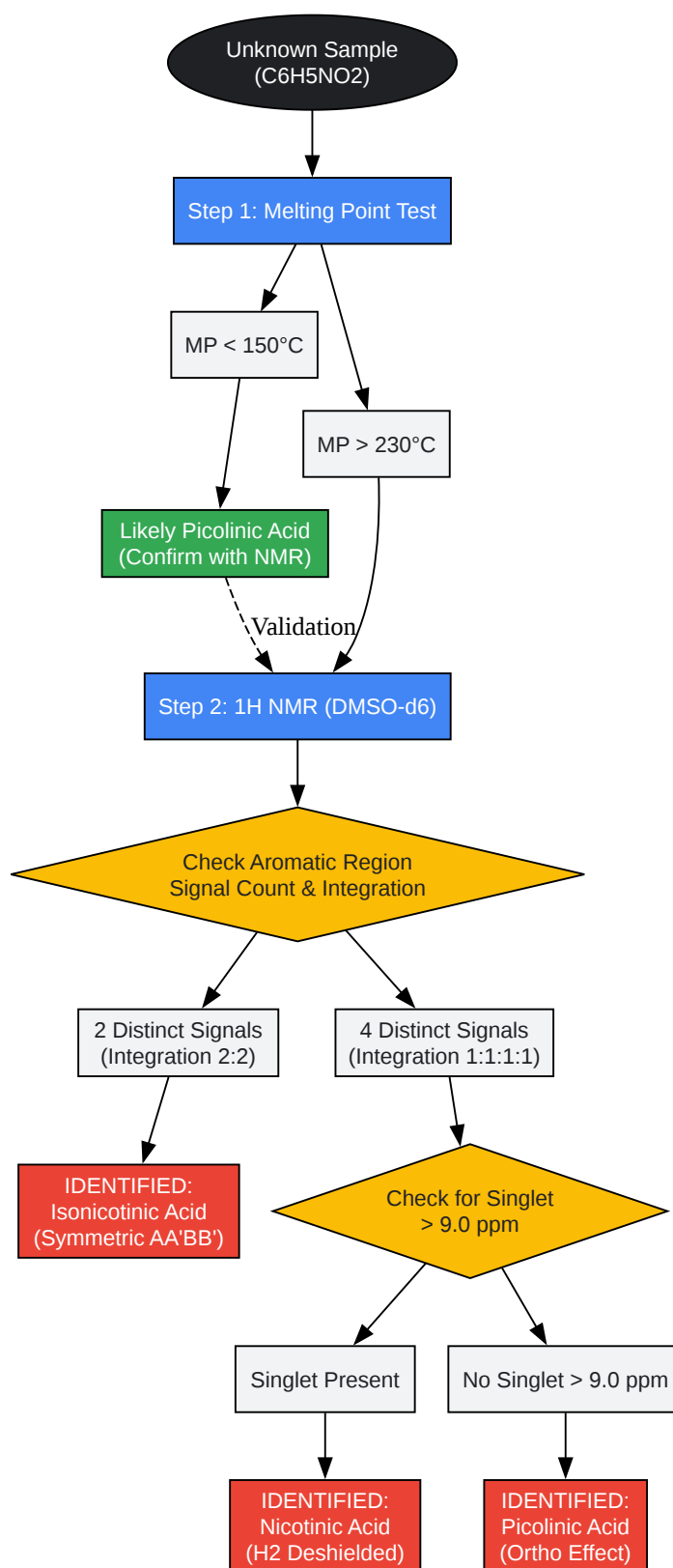
For quantitative analysis or mixture separation:

- Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 μ m).[6]
- Mobile Phase: Phosphate buffer (pH 2.8) : Methanol (90:10). The low pH ensures the acids are protonated and retained.
- Elution Order: Typically Nicotinic (first)

Isonicotinic

Picolinic (last, due to intramolecular H-bonding reducing polarity). Note: Order may vary based on specific column chemistry.

Visualization: Isomer Identification Logic



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Figure 1: Decision tree for the systematic identification of pyridine-carboxylic acid isomers using physical properties and NMR spectroscopy.

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